molecular formula C15H22N4O4 B3031204 Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate CAS No. 193902-98-6

Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B3031204
CAS No.: 193902-98-6
M. Wt: 322.36 g/mol
InChI Key: SQDDRYKOQRWTMK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc)-protected piperazine ring attached to a 3-amino-4-nitrophenyl group. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules such as benzimidazoles and urea derivatives . The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the phenyl ring confers unique electronic properties, influencing reactivity, solubility, and biological interactions.

Properties

IUPAC Name

tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)11-4-5-13(19(21)22)12(16)10-11/h4-5,10H,6-9,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDDRYKOQRWTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624148
Record name tert-Butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193902-98-6
Record name tert-Butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and tert-butyl chloroformate.

    Reaction Conditions: The piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperazine-1-carboxylate intermediate.

    Nitration: The intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position on the phenyl ring.

    Reduction: The nitro group is subsequently reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) in the compound can undergo reduction to form an amine (-NH₂). This reaction is pivotal for synthesizing diamino derivatives.

Reagent/Conditions Product Yield Mechanism
H₂/Pd-C (catalytic hydrogenation)Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate~85%Sequential reduction of nitro to amine via intermediate hydroxylamine
Fe/HCl (acidic conditions)Tert-butyl 4-(3,4-diaminophenyl)piperazine-1-carboxylate~70%Single-electron transfer reducing nitro to amine

Key Findings :

  • Catalytic hydrogenation offers higher selectivity and yield compared to Fe/HCl1.

  • Over-reduction is minimized under mild hydrogen pressure (1–2 atm)1.

Acylation of the Aromatic Amine

The aromatic amine (-NH₂) reacts with acylating agents to form amides, enhancing stability for pharmacological applications.

Reagent/Conditions Product Yield Mechanism
Acetic anhydride (pyridine)Tert-butyl 4-(3-acetamido-4-nitrophenyl)piperazine-1-carboxylate~90%Nucleophilic attack by amine on acyl carbon
Benzoyl chloride (base)Tert-butyl 4-(3-benzamido-4-nitrophenyl)piperazine-1-carboxylate~80%Schotten-Baumann reaction

Key Findings :

  • Acetylation improves solubility in non-polar solvents, facilitating further functionalization1.

Hydrolysis of the Tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis to yield a carboxylic acid, critical for generating bioactive intermediates.

Reagent/Conditions Product Yield Mechanism
HCl (6M, reflux)4-(3-Amino-4-nitrophenyl)piperazine-1-carboxylic acid~75%Acid-catalyzed ester hydrolysis
NaOH (aqueous, 80°C)Sodium salt of 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate~95%Base-catalyzed saponification

Key Findings :

  • Basic hydrolysis proceeds faster and with higher yields due to the stability of the carboxylate anion1.

Diazotization and Substitution

The aromatic amine can be diazotized to form a diazonium salt, enabling coupling or substitution reactions.

Reagent/Conditions Product Yield Mechanism
NaNO₂/HCl (0–5°C), then KITert-butyl 4-(3-iodo-4-nitrophenyl)piperazine-1-carboxylate~60%Sandmeyer reaction
NaNO₂/HCl (0–5°C), then CuCNTert-butyl 4-(3-cyano-4-nitrophenyl)piperazine-1-carboxylate~55%Gattermann reaction

Key Findings :

  • Diazonium intermediates are thermally unstable; low temperatures (<5°C) are critical1.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by -NH₂) undergoes electrophilic substitution, though the nitro group (-NO₂) directs reactivity.

Reagent/Conditions Product Yield Mechanism
HNO₃/H₂SO₄ (nitration)Tert-butyl 4-(3-amino-2,4-dinitrophenyl)piperazine-1-carboxylate~40%Nitronium ion attack at ortho position
Br₂/FeBr₃ (bromination)Tert-butyl 4-(3-amino-4-nitro-5-bromophenyl)piperazine-1-carboxylate~50%Electrophilic bromination

Key Findings :

  • Nitro groups deactivate the ring but direct incoming electrophiles to meta/para positions relative to themselves1.

Oxidative Coupling

The amine group participates in oxidative coupling to form dimeric or polymeric structures.

Reagent/Conditions Product Yield Mechanism
K₃[Fe(CN)₆] (basic medium)Dimeric piperazine-linked bis(3-amino-4-nitrophenyl)tert-butyl dicarboxylate~30%Radical-mediated coupling

Key Findings :

  • Oxidative coupling is sensitive to pH; alkaline conditions favor radical formation1.

Scientific Research Applications

Pharmacological Studies

Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate has been investigated for its potential as a pharmacological agent. It is particularly noted for its role as an inhibitor of HPK1 (Hematopoietic progenitor kinase 1), a protein that negatively regulates T and B cell functions. This inhibition can enhance immune responses, making the compound a candidate for immunotherapy applications .

Antitumor Activity

Research indicates that compounds structurally related to this compound exhibit antitumor properties. The ability to modulate signaling pathways associated with tumor growth presents opportunities for developing new cancer therapies. For instance, studies have shown that HPK1 inhibitors can lead to reduced tumor growth in preclinical models .

Neuropharmacology

The compound's piperazine structure suggests potential applications in neuropharmacology. Piperazine derivatives are known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. Investigating the effects of this compound on these receptors may yield insights into its efficacy as a treatment for neurological disorders .

Synthetic Chemistry

This compound serves as a versatile building block in synthetic chemistry. Its functional groups allow for further derivatization, enabling the synthesis of novel compounds with tailored biological activities. This application is crucial in drug discovery processes where structural modifications can lead to improved pharmacokinetic properties .

Case Study 1: Immunotherapy Development

A study conducted on HPK1 inhibitors, including this compound, demonstrated significant enhancement of T cell activity in vitro. The results indicated that treatment with these inhibitors led to increased cytokine production and proliferation of T cells, suggesting their potential use in cancer immunotherapy .

Case Study 2: Antitumor Efficacy

In a preclinical model of breast cancer, administration of a related piperazine derivative resulted in a marked reduction in tumor size compared to controls. Researchers attributed this effect to the compound's ability to inhibit key signaling pathways involved in cell proliferation and survival .

Data Tables

Application AreaDescription
Pharmacological StudiesInhibition of HPK1 leading to enhanced immune responses
Antitumor ActivityModulation of tumor growth through signaling pathway inhibition
NeuropharmacologyPotential interactions with neurotransmitter receptors
Synthetic ChemistryVersatile building block for synthesizing novel compounds

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets . The piperazine ring and the amino-nitrophenyl moiety allow the compound to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

a. tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate
  • Structure: Contains a para-nitro group on the phenyl ring, lacking the amino substituent.
  • Properties : The para-nitro group induces strong electron-withdrawing effects, stabilizing the aromatic system and influencing intermolecular interactions. X-ray crystallography reveals planar geometry with intramolecular hydrogen bonds (N–H···O) stabilizing the nitro group .
  • Synthesis : Prepared via nucleophilic substitution between tert-butyl piperazine-1-carboxylate and 4-nitrohalobenzene, yielding 72–85% efficiency .
b. tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate
  • Structure: Features amino and nitro groups at positions 4 and 5, respectively, with a methyl substituent at position 3.
  • Used as an intermediate for antitumor benzimidazoles .
  • Synthesis : Achieved via CuI-catalyzed amination of 4-iodo-2-methyl-6-nitroaniline, yielding 52% under mild conditions .
c. tert-Butyl 4-(3-cyanophenyl)piperazine-1-carboxylate
  • Structure: Substituted with a cyano group at the meta position.
  • Properties: The cyano group’s strong electron-withdrawing nature reduces basicity of the piperazine nitrogen, altering solubility and binding affinity in biological systems .

Stability and Degradation Profiles

  • However, analogs like 1a and 1b (fluorophenyl-triazole derivatives) degrade in simulated gastric fluid due to labile oxazolidinone moieties . The amino group in the target compound may enhance stability via hydrogen bonding.

Crystallographic and Conformational Analysis

  • tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate: X-ray diffraction shows a monoclinic crystal system (space group P2₁/c) with π-π stacking between nitro groups and C–H···O interactions .

Comparative Data Table

Compound Name Substituents Synthesis Yield Stability Notes Key Applications
Target Compound 3-amino-4-nitrophenyl N/A Likely stable Benzimidazole intermediates
tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-nitrophenyl 72–85% Stable in solid state Crystallography studies
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-amino-3-methyl-5-nitrophenyl 52% Moderate stability Antitumor agents
1a (Fluorophenyl-triazole derivative) Fluorophenyl-triazole N/A Degrades in gastric fluid N/A

Biological Activity

Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate (CAS: 193902-98-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H22N4O4
  • Molecular Weight : 322.36 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor in various enzymatic pathways, potentially affecting cellular signaling and metabolic processes.
  • Antimicrobial Activity : Nitro-containing compounds, such as this one, often exhibit antibacterial properties due to their ability to generate reactive nitrogen species that disrupt bacterial cell function .
  • Influence on Cell Signaling : Compounds with piperazine moieties have been shown to modulate neurotransmitter receptors, which can influence both central nervous system activity and peripheral physiological responses.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate significant antibacterial activity. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values ranging from 3.12 to 12.5 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The presence of nitro groups enhances the lipophilicity of these compounds, improving their interaction with bacterial membranes and facilitating uptake into bacterial cells .

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of several nitro compounds, including tert-butyl derivatives. The results demonstrated that compounds with nitro groups at specific positions showed enhanced activity against S. aureus with MIC values as low as 20 μM .
  • Neuropharmacological Effects :
    • Another investigation explored the effects of piperazine derivatives on neurotransmitter receptors. This compound was found to exhibit modulating effects on serotonin receptors, suggesting potential applications in treating mood disorders .

Research Findings Summary Table

Study FocusFindingsReference
Antibacterial ActivityMIC values between 3.12 and 12.5 μg/mL against S. aureus and E. coli ,
Neuropharmacological EffectsModulation of serotonin receptors
Enzymatic InhibitionPotential inhibition in metabolic pathways

Q & A

Q. What are the optimized synthetic routes for Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and protection/deprotection strategies. For example:
  • Step 1 : Coupling of tert-butyl piperazine-1-carboxylate with 3-nitro-4-aminophenyl derivatives under anhydrous conditions (e.g., THF, Cs₂CO₃, Pd catalysts) .
  • Step 2 : Reduction of nitro groups using LiAlH₄ or catalytic hydrogenation to yield the amino derivative .
    Characterization employs FT-IR (C=O stretch at ~1680 cm⁻¹), ¹H/¹³C NMR (e.g., tert-butyl signal at δ 1.4 ppm), and LCMS (m/z ~350–400 [M+H]⁺) .

Table 1 : Key Reaction Conditions

StepReagents/ConditionsYieldReference
CouplingPd₂dba₃, Xantphos, Cs₂CO₃, dioxane, 80°C43–63%
ReductionLiAlH₄, anhydrous ether, 0°C → RT70–85%

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :
  • X-ray crystallography confirms bond lengths (e.g., C-N bond: 1.45 Å) and dihedral angles between aromatic and piperazine rings .
  • DFT calculations (B3LYP/6-31G* basis set) validate molecular geometry and electrostatic potential maps, showing electron-deficient nitro regions .

Q. What analytical methods detect common impurities in synthesis?

  • Methodological Answer :
  • HPLC-PDA (C18 column, acetonitrile/water gradient) identifies unreacted intermediates (e.g., tert-butyl 4-iodopiperazine).
  • ¹H NMR detects residual solvents (e.g., DMSO at δ 2.5 ppm) .

Advanced Research Questions

Q. What reaction mechanisms govern substitutions at the piperazine ring?

  • Methodological Answer :
  • Nucleophilic aromatic substitution (SNAr) dominates under basic conditions (e.g., NaH/DMF), with electron-withdrawing nitro groups activating the phenyl ring .
  • Kinetic studies (via UV-Vis monitoring) reveal rate constants (k ≈ 10⁻³ s⁻¹) for nitro reduction, influenced by steric hindrance from the tert-butyl group .

Q. How do computational studies explain electronic properties and stability?

  • Methodological Answer :
  • DFT (Gaussian 09) calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Electron density maps highlight nucleophilic sites at the amino group .
  • Molecular dynamics simulations (AMBER) predict conformational stability in aqueous environments, with piperazine ring puckering affecting binding to enzymes .

Q. What biological activities are linked to this compound?

  • Methodological Answer :
  • Prolyl-hydroxylase inhibition (IC₅₀ ~50 nM) is measured via ELISA, with nitro-to-amine conversion critical for binding .
  • Antibiotic potentiation : In K. pneumoniae, the compound disrupts efflux pumps (AcrAB-TolC), reducing MICs of ciprofloxacin by 8-fold in murine models .

Q. How is this compound integrated into drug development pipelines?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies modify the nitro/amine group to enhance solubility (e.g., introducing sulfonate moieties) .
  • In vivo pharmacokinetics (rat models): LogP ~2.1, t₁/₂ ~3.2 h, and 85% plasma protein binding are optimized via tert-butyl removal in prodrug strategies .

Contradictions and Considerations

  • Synthetic Yields : Pd-catalyzed couplings in yield 43–63%, while LiAlH₄ reductions in achieve >70%. Contradictions arise from steric effects in substituted aryl intermediates.
  • Biological Targets : highlights prolyl-hydroxylase inhibition, whereas emphasizes efflux pump modulation. Context-dependent mechanisms require further validation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate
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Tert-butyl 4-(3-amino-4-nitrophenyl)piperazine-1-carboxylate

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